molecular formula C10H15NO B2994473 2-Pyridinemethanol, 3-(2-methylpropyl)- CAS No. 780800-88-6

2-Pyridinemethanol, 3-(2-methylpropyl)-

Cat. No.: B2994473
CAS No.: 780800-88-6
M. Wt: 165.236
InChI Key: FKWWWWWOUBNXMM-UHFFFAOYSA-N
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Description

2-Pyridinemethanol, 3-(2-methylpropyl)-, also known as 3-(2-methylpropyl)-2-pyridinemethanol, is an organic compound with the molecular formula C_9H_15NO. It is a derivative of pyridine, featuring a hydroxymethyl group attached to the pyridine ring and a 2-methylpropyl group at the third position. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Synthetic Routes and Reaction Conditions:

  • Direct Alkylation: The compound can be synthesized through the direct alkylation of 2-pyridinemethanol with 2-methylpropyl halides under basic conditions.

  • Reductive Amination: Another method involves the reductive amination of 2-pyridinecarboxaldehyde with 2-methylpropylamine, followed by reduction to form the desired product.

Industrial Production Methods: Industrial production of 2-Pyridinemethanol, 3-(2-methylpropyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to form pyridine-2-carboxylic acid.

  • Reduction: The pyridine ring can undergo reduction to form 2-pyridylmethanol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromic acid (H_2CrO_4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.

  • Substitution: Nucleophiles like amines and halides are used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation: Pyridine-2-carboxylic acid

  • Reduction: 2-Pyridylmethanol

  • Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Pyridinemethanol, 3-(2-methylpropyl)- is widely used in scientific research due to its unique chemical properties. It is employed in:

  • Chemistry: As a building block in organic synthesis and catalysis.

  • Biology: In the study of enzyme inhibitors and receptor binding.

  • Medicine: In the development of pharmaceuticals, particularly as a precursor in drug synthesis.

  • Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Pyridinemethanol, 3-(2-methylpropyl)- exerts its effects depends on its specific application. For example, in drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 2-Pyridinemethanol, 3-(propyl)-

  • 2-Pyridinemethanol, 3-(butyl)-

  • 2-Pyridinemethanol, 3-(ethyl)-

  • 2-Pyridinemethanol, 3-(isopropyl)-

  • 2-Pyridinemethanol, 3-(phenyl)-

  • 2-Pyridinemethanol, 3-(benzyl)-

  • 2-Pyridinemethanol, 3-(methyl)-

  • 2-Pyridinemethanol, 3-(isobutyl)-

  • 2-Pyridinemethanol, 3-(sec-butyl)-

  • 2-Pyridinemethanol, 3-(tert-butyl)-

Properties

IUPAC Name

[3-(2-methylpropyl)pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)6-9-4-3-5-11-10(9)7-12/h3-5,8,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWWWWWOUBNXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(N=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780800-88-6
Record name [3-(2-methylpropyl)pyridin-2-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Isobutyl-2-methyl-pyridine-1-oxide (821 mg, 4.97 mmol) was dissolved in Ac2O (10 mL) and stirred at 100° C. for 16 hours. The Ac2O was removed under reduced pressure and the resulting brown oil was quenched with saturated NaHCO3 (30 mL) and extracted with CH2Cl2 (6×50 mL). The combined organic extracts were dried (Na2SO4), filtered, and concentrated in vacuo to yield a brown oil. Purification was avoided at this step due to the identical Rf values of the two products formed. The brown oil was dissolved in MeOH (20 mL) and powdered K2CO3 (2.05 g) was added. The mixture was stirred at room temperature for 2.5 hours. The solid was removed via suction filtration and the filtrate was concentrated in vacuo to give a brown oil. Purification via column chromatography on silica gel (CH2Cl2:MeOH, 95:5, v/v) afforded (3-isobutyl-pyridin-2-yl)-methanol as a yellow oil (383 mg, 78%, 2-steps). 1H NMR (CDCl3) δ 0.93 (d, 6H, J=6.0 Hz), 1.86 (m, 1H), 2.38 (d, 2H, J=6.0 Hz), 4.73 (s, 2H), 4.90 (br s, 1H), 7.18 (dd, 1H, J=9.0, 3.0 Hz), 7.45 (d, 1H, J=9.0), 8.41 (d, 1H, J=6.0 Hz).
Name
3-Isobutyl-2-methyl-pyridine-1-oxide
Quantity
821 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.05 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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